molecular formula C17H12ClNO2 B3318898 3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione CAS No. 1033200-81-5

3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione

Cat. No.: B3318898
CAS No.: 1033200-81-5
M. Wt: 297.7 g/mol
InChI Key: SWFBZRFYJRDVPL-UHFFFAOYSA-N
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Description

3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with benzyl, chloro, and phenyl groups

Preparation Methods

Chemical Reactions Analysis

3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-4-chloro-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-15-14(11-12-7-3-1-4-8-12)16(20)19(17(15)21)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFBZRFYJRDVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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